molecular formula C8H16N2O2 B7870118 2-Amino-1-(4-methoxypiperidin-1-yl)ethanone

2-Amino-1-(4-methoxypiperidin-1-yl)ethanone

Cat. No.: B7870118
M. Wt: 172.22 g/mol
InChI Key: VGHBXLBICNISNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-methoxypiperidin-1-yl)ethanone is an organic compound with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a piperidine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-Amino-1-(4-methoxypiperidin-1-yl)ethanone may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxypiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines . Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxypiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(4-hydroxypiperidin-1-yl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Amino-1-(4-ethoxypiperidin-1-yl)ethanone: Similar structure but with an ethoxy group instead of a methoxy group.

    2-Amino-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

2-Amino-1-(4-methoxypiperidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-amino-1-(4-methoxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHBXLBICNISNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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